ethyl 4-oxo-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-8-carboxylate
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Overview
Description
The compound you’ve mentioned is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:
Name: Ethyl 4-oxo-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-8-carboxylate
Structure: !Compound Structure
This compound belongs to the class of heterocyclic compounds, specifically containing both triazino and benzothiazole rings. Its aromatic nature arises from the π-electron delocalization within the indole nucleus . Now, let’s explore its preparation methods, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound might not be widely documented, we can infer that it involves the fusion of the triazino and benzothiazole moieties. Researchers likely employ multistep reactions to assemble the complex structure.
Industrial Production:: Unfortunately, industrial-scale production methods remain elusive
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl group (4-oxo) suggests susceptibility to oxidation.
Substitution: The trifluoromethyl groups may undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Trifluoromethylating Agents: Used for introducing trifluoromethyl groups.
Carbonyl Reactants: Involved in the formation of the 4-oxo group.
Nucleophiles: For substitution reactions.
Major Products:: The compound’s reactivity could lead to diverse products, including derivatives with altered functional groups or substitution patterns.
Scientific Research Applications
Chemistry::
Catalysis: Investigate its potential as a catalyst due to its unique structure.
Ligand Design: Explore its coordination chemistry with transition metals.
Drug Discovery: Screen for biological activity (antiviral, anticancer, etc.).
Target Identification: Identify molecular targets influenced by this compound.
Materials Science: Assess its use in organic electronics or polymers.
Mechanism of Action
The compound likely interacts with specific receptors or enzymes, affecting cellular processes. Detailed studies are needed to unravel its precise mechanism.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related heterocyclic compounds:
Properties
Molecular Formula |
C14H9F6N3O3S |
---|---|
Molecular Weight |
413.30 g/mol |
IUPAC Name |
ethyl 4-oxo-2,2-bis(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-8-carboxylate |
InChI |
InChI=1S/C14H9F6N3O3S/c1-2-26-9(24)6-3-4-7-8(5-6)27-11-22-12(13(15,16)17,14(18,19)20)21-10(25)23(7)11/h3-5H,2H2,1H3,(H,21,25) |
InChI Key |
IDQOBEBVPNMOCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N3C(=O)NC(N=C3S2)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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